molecular formula C11H14OSe B14192894 (1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol CAS No. 853994-71-5

(1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol

Cat. No.: B14192894
CAS No.: 853994-71-5
M. Wt: 241.20 g/mol
InChI Key: KJWMPIJYRBLYOF-QWRGUYRKSA-N
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Description

(1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol: is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a cyclopentanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and phenylselenol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of intermediates.

    Catalysts and Reagents: Commonly used catalysts include Lewis acids such as boron trifluoride etherate. The reaction may also involve the use of reducing agents like sodium borohydride to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding selenide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylselanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products:

    Oxidation: Selenoxides, selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: (1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Synthesis: It serves as a building block in the synthesis of more complex organoselenium compounds.

Biology and Medicine:

    Antioxidant Properties: The compound exhibits antioxidant properties, making it a potential candidate for therapeutic applications in oxidative stress-related diseases.

    Enzyme Inhibition: It has been studied for its ability to inhibit certain enzymes, which could be useful in drug development.

Industry:

    Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and reactive oxygen species. The phenylselanyl group can undergo redox reactions, allowing the compound to act as an antioxidant. Additionally, its ability to form stable complexes with metal ions contributes to its biological activity.

Comparison with Similar Compounds

    (1R,2R)-2-(Phenylselanyl)cyclopentan-1-ol: The enantiomer of the compound, which may exhibit different biological activities.

    2-(Phenylselanyl)cyclopentanone: A related compound with a ketone group instead of a hydroxyl group.

    2-(Phenylselanyl)cyclopentanol: A similar compound without the specific stereochemistry.

Uniqueness:

    Chirality: The (1S,2S) configuration imparts unique stereochemical properties that can influence its reactivity and biological activity.

    Functional Groups: The presence of both a phenylselanyl group and a hydroxyl group allows for diverse chemical transformations and interactions.

Properties

CAS No.

853994-71-5

Molecular Formula

C11H14OSe

Molecular Weight

241.20 g/mol

IUPAC Name

(1S,2S)-2-phenylselanylcyclopentan-1-ol

InChI

InChI=1S/C11H14OSe/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-,11-/m0/s1

InChI Key

KJWMPIJYRBLYOF-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)[Se]C2=CC=CC=C2)O

Canonical SMILES

C1CC(C(C1)[Se]C2=CC=CC=C2)O

Origin of Product

United States

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